4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine
Description
The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine features a 1,3-oxazole core substituted at the 4-position with a benzenesulfonyl group, at the 2-position with a 2-fluorophenyl ring, and at the 5-position with a furan-2-ylmethylamine moiety. The benzenesulfonyl group enhances metabolic stability and binding affinity to biological targets, while the 2-fluorophenyl and furan substituents modulate electronic properties and solubility .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAPXUEUYCKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Formation via Cyclodehydration
The oxazole ring serves as the central scaffold. A widely adopted method involves cyclodehydration of N-acylamino acids , as demonstrated by Fujita and Kunishima. Their one-pot protocol employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids in aqueous solvents, enabling sequential N-acylation and cyclodehydration. For the target compound, a β-amino alcohol derivative (e.g., serine methyl ester) could undergo condensation with a fluorophenyl-containing carboxylic acid to form the oxazolone precursor.
- N-Acylation: Mix 2-fluorobenzoic acid (0.5 mmol) with DMT-MM (0.525 mmol) in acetone/water.
- Cyclodehydration: Add N,N-diethylaniline hydrochloride (0.65 mmol) and DMT-MM (0.55 mmol) to induce ring closure.
- Isolation: Extract with dichloromethane, wash with HCl, and purify via chromatography.
Benzenesulfonyl Group Introduction
Sulfonylation at the oxazole’s 4-position requires careful electrophilic substitution. A silver-catalyzed method, reported by Murase et al., utilizes AgOAc with a nitrogen ligand (L4) under inert atmosphere. Benzenesulfonyl chloride reacts with the oxazole intermediate in dimethyl sulfoxide (DMSO) at 110°C for 24 hours.
- Catalyst: AgOAc (10 mol%)
- Ligand: 2,9-Dimethyl-1,10-phenanthroline (L4)
- Base: Cs2CO3 (2 equiv)
- Solvent: DMSO
2-Fluorophenyl Substituent Incorporation
Palladium-catalyzed cross-coupling reactions enable selective arylation. The Kobe University group demonstrated Suzuki–Miyaura coupling using arylboronates and brominated furan-oxazole intermediates. For the target molecule, bromination at the oxazole’s 2-position followed by coupling with 2-fluorophenylboronic acid would install the fluorophenyl group.
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3
- Solvent: Toluene/water (3:1)
- Temperature: 80°C
N-[(Furan-2-yl)methyl]amine Attachment
Reductive amination or nucleophilic substitution introduces the furan-2-ylmethylamine side chain. Using furan-2-carboxaldehyde and ammonium acetate in the presence of NaBH3CN achieves this efficiently.
Detailed Synthetic Protocols
One-Pot Oxazolone Synthesis
Adapting Fujita’s method, the oxazole core is constructed as follows:
Table 1: Optimization of Oxazolone Formation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone/H2O (3:1) | 85 |
| Temperature | 25°C | 82 |
| DMT-MM Equiv | 1.05 | 88 |
| Reaction Time | 8 hours | 90 |
Mechanistic Insight: DMT-MM activates the carboxylic acid, forming an active ester that undergoes nucleophilic attack by the amino group. Subsequent cyclodehydration with N,N-diethylaniline generates the oxazolone.
Sulfonylation Reaction
Challenges and Alternative Approaches
Steric Hindrance
Bulky substituents at the oxazole’s 4- and 5-positions impede sulfonylation. Using bulkier ligands (e.g., L5 with Cl substituents) improves steric tolerance.
Regioselectivity in Arylation
Unwanted C–H activation at the oxazole’s 5-position is mitigated by Fagnou’s directing-group strategy, though this requires additional steps.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxazolyl positions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Amines or Hydroxylamines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, interfering with their activity and altering biochemical pathways.
Protein Binding: It can bind to specific proteins, modulating their function and affecting cellular processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Observations
Impact of Sulfonyl Groups :
- The benzenesulfonyl group in the target compound may improve metabolic stability compared to the 4-chlorophenylsulfonyl group in , which introduces steric and electronic effects that could hinder target binding.
- In LMM11 , a cyclohexyl-ethylsulfamoyl group enhances antifungal activity by promoting membrane penetration.
Fluorophenyl Position :
- The 2-fluorophenyl substituent in the target compound likely increases lipophilicity and π-π stacking compared to the 4-fluorophenyl analog in , which may alter receptor selectivity.
Heterocyclic Core Variations :
- Replacement of the oxazole core with oxadiazole (LMM11 ) or thiazole (SSR125543A ) shifts activity toward antifungal or neurological targets, respectively.
Furan Substituents :
- The furan-2-ylmethyl group in the target compound is structurally analogous to furan-containing moieties in LMM11 and 6-[4-(2-fluorophenyl)-oxazol-5-yl]benzothiazole , both associated with improved solubility and moderate bioactivity.
Biological Activity
The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Functional Groups : The molecule features a benzenesulfonyl group, a fluorophenyl moiety, and a furan substituent, all of which contribute to its biological activity.
- Molecular Weight : The molecular weight is approximately 342.37 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting strong antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 1.30 | HepG2 | |
| Compound B | 17.25 | SAHA | |
| Compound C | 48.89% TGI | Xenograft Model |
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, inhibition studies have shown that compounds with similar structures can selectively inhibit histone deacetylases (HDACs), which are crucial in tumorigenesis .
Antimicrobial Activity
Compounds in this class have also shown promising antimicrobial activity against various pathogens. A study reported that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
Case Study 1: In Vitro Testing on Cancer Cells
In vitro testing was conducted using HepG2 cells to assess the cytotoxic effects of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine . The results indicated a significant reduction in cell viability at concentrations above 1 μM, with apoptosis being confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy Assessment
A series of antimicrobial tests were performed against both Gram-positive and Gram-negative bacteria using disk diffusion methods. The results showed that the compound effectively inhibited the growth of multi-drug resistant strains, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine?
Methodological Answer: The compound can be synthesized via a multi-step approach. A common route involves:
- Step 1 : Sulfonamide formation between benzenesulfonyl chloride and a fluorophenyl-aniline intermediate under basic conditions (e.g., NaH or Et₃N in THF) .
- Step 2 : Cyclization with a furan-methylamine derivative using propargylamine as a catalyst to form the oxazole ring. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like sulfone overoxidation .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm, benzenesulfonyl group at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ peak matching the theoretical mass (C₂₄H₁₈FN₂O₃S: ~457.4 g/mol) .
- Infrared Spectroscopy (IR) : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N bonds (~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration ≤0.1%), and exposure times .
- Structural Analog Comparison : Compare with derivatives lacking the fluorophenyl or benzenesulfonyl group (e.g., 2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine shows reduced electrophilicity and activity) .
- Dose-Response Curves : Use Hill slope analysis to distinguish nonspecific cytotoxicity (shallow slopes) from target-specific effects .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with suspected targets like kinase domains .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
Q. What advanced techniques are used to study metabolic stability and degradation pathways?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key degradation products often involve sulfonyl group hydrolysis or furan ring oxidation .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., [D₆]-benzenesulfonyl) to track metabolic fate in vivo .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions to degradation .
Key Notes for Experimental Design
- Contradictions in Synthesis Yields : Optimize cyclization step using microwave-assisted synthesis (120°C, 30 min) to improve yields from 40% to >75% .
- Bioactivity Variability : Pre-screen compounds for aggregation-prone behavior using dynamic light scattering (DLS) to avoid false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
